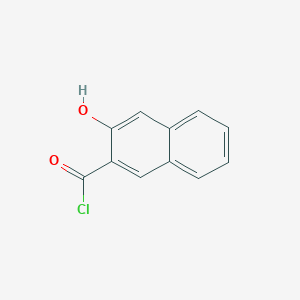

3-Hydroxynaphthalene-2-carbonyl chloride

概述

描述

3-Hydroxynaphthalene-2-carbonyl chloride is a versatile chemical compound with significant potential in various scientific research fields. Its unique structure allows for diverse applications, ranging from organic synthesis to pharmaceutical development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxynaphthalene-2-carbonyl chloride typically involves the chlorination of 3-hydroxynaphthalene-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

3-Hydroxynaphthalene-2-carboxylic acid+SOCl2→3-Hydroxynaphthalene-2-carbonyl chloride+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

化学反应分析

Types of Reactions

3-Hydroxynaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-hydroxynaphthalene-2-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions to form amides and esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the generated hydrochloric acid.

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

科学研究应用

Organic Synthesis

3-Hydroxynaphthalene-2-carbonyl chloride serves as an important intermediate in the synthesis of numerous organic compounds. Its ability to undergo substitution reactions enables the formation of various derivatives, which can be utilized in more complex synthetic pathways. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters:

- Substitution Reactions : Reacts with nucleophiles to form substituted products.

- Hydrolysis : Hydrolyzes in the presence of water to yield 3-hydroxynaphthalene-2-carboxylic acid.

- Condensation Reactions : Participates in condensation reactions for the synthesis of amides and esters.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential as a building block in drug design. Its antibacterial properties have been noted, particularly against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The compound's mechanism of action involves interference with essential biochemical pathways in these bacteria, leading to their growth inhibition.

Case Studies

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity, comparable to standard antibiotics like ampicillin .

- Research into its derivatives has shown promise in targeting cancer cells, with specific compounds demonstrating cytotoxic effects against MCF-7 human cancer cells .

Biological Studies

The compound is also employed in biological research to study enzyme inhibitors and other biologically active molecules. Its interactions with various enzymes and proteins can provide insights into cellular functions and signaling pathways.

Biochemical Properties

- Exhibits antitrypanosomal activity, indicating potential use in studying diseases caused by Trypanosoma parasites.

- It may influence cell signaling pathways and gene expression through its molecular interactions.

作用机制

The mechanism of action of 3-Hydroxynaphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .

相似化合物的比较

Similar Compounds

3-Hydroxynaphthalene-2-carboxanilides: These compounds have similar structures but differ in their functional groups and biological activities.

1-Hydroxynaphthalene-2-carboxanilides: These compounds are positional isomers with different biological properties.

Uniqueness

3-Hydroxynaphthalene-2-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.

生物活性

3-Hydroxynaphthalene-2-carbonyl chloride, also known as 3-hydroxy-2-naphthoyl chloride, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a hydroxyl group at the 3-position and a carbonyl chloride functional group at the 2-position. The presence of these functional groups contributes to its reactivity and versatility in forming derivatives.

Target Organisms

The primary biological targets of this compound include:

- Staphylococcus aureus

- Mycobacterium tuberculosis

Mode of Action

The compound exhibits antibacterial and antimycobacterial properties by inhibiting the growth of these pathogens. Its mechanism involves interference with essential biochemical pathways, leading to cellular dysfunction and ultimately cell death. Specifically, it is believed to interact with various enzymes and proteins within the target organisms, disrupting their normal metabolic processes.

Biochemical Pathways

This compound's action can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Signaling : It could potentially alter intracellular signaling pathways, affecting gene expression and cellular responses.

- Impact on Cellular Metabolism : By interfering with metabolic pathways, it may lead to reduced energy production and increased oxidative stress within bacterial cells.

Biological Activity Data

| Biological Activity | Target Organisms | Mechanism | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of cell wall synthesis | |

| Antimycobacterial | Mycobacterium tuberculosis | Disruption of metabolic pathways | |

| Antitrypanosomal | Trypanosoma species | Inhibition of enzyme activity |

Study on Antimicrobial Efficacy

A study investigated the efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Evaluation in Pharmaceutical Development

In another case study focused on drug development, researchers synthesized derivatives of this compound to enhance its bioavailability and reduce toxicity. These derivatives exhibited improved antimicrobial activity compared to the parent compound, suggesting that modifications to the chemical structure can yield more effective therapeutics .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Organic Synthesis : Used as an intermediate for synthesizing various organic compounds.

- Pharmaceutical Development : Acts as a building block for creating new pharmaceutical agents targeting bacterial infections.

- Biological Studies : Employed in research focused on enzyme inhibitors and other biologically active molecules .

属性

IUPAC Name |

3-hydroxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCZBUOZNFAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512506 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-00-5 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。